Isoglobotriose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

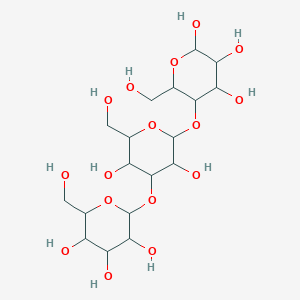

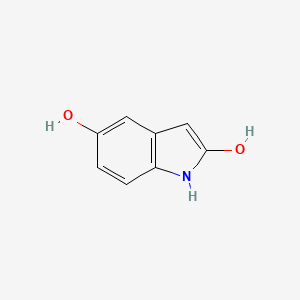

Isoglobotriose (iGb3) is a type of oligosaccharide . Its chemical formula is C18 H32 O16 and it has a molecular weight of 504.44 . It is also known by other names such as linear B-6 trisaccharide, 3α;4β-Galactotriose, and 3’-Galactosyl-lactose .

Molecular Structure Analysis

The molecular structure of Isoglobotriose is based on its chemical formula, C18 H32 O16 . Unfortunately, the specific details about its molecular structure are not provided in the available resources.Physical And Chemical Properties Analysis

Isoglobotriose has a chemical formula of C18 H32 O16 and a molecular weight of 504.44 . Other specific physical and chemical properties are not detailed in the available resources.Applications De Recherche Scientifique

Biochemical and Genetic Research

Isoglobotriose, a specific trisaccharide, plays a significant role in various biochemical and genetic research contexts. For instance, it has been identified as a key molecule in the study of glycosidases. Glycosidases are crucial enzymes that facilitate the synthesis of oligosaccharides, including trisaccharides like isoglobotriose. A study highlighted the role of α-Galactosidases in transferring α-galactosyl residues onto lactose thioglycosides to produce trisaccharides, including isoglobotriose. This process is essential in understanding xenotransplantation, particularly in the context of pig-to-man transplants where the hyperacute rejection response is a critical factor. The synthesis and characterization of such oligosaccharides are vital in understanding and potentially mitigating cross-species transplant rejection responses (Vic et al., 1996).

Immunology and Cell Biology

In the field of immunology and cell biology, isoglobotriose has been identified as a stimulatory antigen for Natural Killer T cells. Its role as a carbohydrate ligand for biological receptors is significant. One study detailed a specific and sensitive method using ion trap mass spectrometry to discriminate isoglobotriose from other similar isomers, underscoring its unique biological importance. This methodology has broad implications for the functional glycosphingolipidomics of immune cells and glycosphingolipid biomarker analysis, providing insights into the stimulation of NKT cells and potential applications in immunological research (Li et al., 2007).

Enzymatic and Biotechnological Applications

The relevance of isoglobotriose extends into enzymatic and biotechnological applications. Studies on enzymes like β-glucosidases, which have significant industrial relevance, have shown activity towards substrates that include isoglobotriose. Understanding the substrate specificity and transglycosylation activities catalyzed by these enzymes is crucial for various biotechnological applications, including waste processing and biofuel production. Such research provides valuable insights into the efficient utilization of these enzymes in industrial processes (Park et al., 2005).

Safety and Hazards

Propriétés

IUPAC Name |

2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)9(24)12(27)17(31-4)34-15-8(23)5(2-20)32-18(13(15)28)33-14-6(3-21)30-16(29)11(26)10(14)25/h4-29H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDPRQJTYDIWJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine](/img/structure/B3350945.png)

![trans-3'-Oxo-spiro[cyclohexane-1,1'(3'H)-isobenzofuran]-4-carboxylic acid](/img/structure/B3351021.png)